5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the iodine atom under suitable conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has numerous applications in scientific research, including:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Studies: The compound exhibits activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Sciences: It has applications in the development of materials with specific properties, such as polymers and dendrimers.
Mechanism of Action
The mechanism of action of 5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these enzymes, inhibiting their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry.
[1,2,4]Triazolo[4,3-a]pyrimidine: Another similar compound with applications in drug development and material sciences.
Uniqueness
5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and potential applications. Its ability to act as an inhibitor for multiple enzymes makes it a valuable compound in medicinal chemistry and biological studies.
Properties
Molecular Formula |
C7H6IN3 |
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Molecular Weight |
259.05 g/mol |
IUPAC Name |
5-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6IN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3 |
InChI Key |
UXEJCSXAMKQLOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C(=CC=C2)I |
Origin of Product |
United States |
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